4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride
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Overview
Description
4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClFO2S It is a derivative of benzenesulfonyl chloride, substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride typically involves the sulfonylation of a pre-halogenated benzene derivative. One common method is the reaction of 4-bromo-2-chloro-5-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available halogenated benzenes. The process includes halogenation, sulfonylation, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring makes it less reactive towards electrophilic aromatic substitution, but it can still undergo such reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used, often requiring a catalyst like aluminum chloride.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Halogenated Derivatives: Formed by further halogenation reactions.
Scientific Research Applications
4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonyl chloride
- 4-Chloro-2-fluorobenzenesulfonyl chloride
- **4-Bromo-5-chloro-2-flu
Properties
Molecular Formula |
C6H2BrCl2FO2S |
---|---|
Molecular Weight |
307.95 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |
InChI Key |
XNBGORUPOFVNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Br)F |
Origin of Product |
United States |
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